molecular formula C13H10N2O2 B15223681 2H-1,3-Benzoxazin-2-one, 3,4-dihydro-3-(4-pyridinyl)-

2H-1,3-Benzoxazin-2-one, 3,4-dihydro-3-(4-pyridinyl)-

Cat. No.: B15223681
M. Wt: 226.23 g/mol
InChI Key: KYBHXHVLVUMVGE-UHFFFAOYSA-N
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Description

. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-3-(4-pyridinyl)-2H-1,3-benzoxazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-aminopyridine with a suitable benzene derivative under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and may be carried out under solvent-free conditions or in the presence of a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. The use of microwave irradiation has also been explored as a rapid and environmentally friendly method for the synthesis of benzoxazines.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-derivatives.

  • Reduction: Reduction products such as dihydrobenzoxazines.

  • Substitution: Substituted benzoxazines with various functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: Exhibits biological activities such as antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory properties.

  • Medicine: Potential therapeutic applications in the treatment of various diseases due to its biological activities.

  • Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 3,4-dihydro-3-(4-pyridinyl)-2H-1,3-benzoxazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 3,4-Dihydro-3-phenyl-2H-1,3-benzoxazin-2-one: Similar structure but with a phenyl group instead of a pyridinyl group.

  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Another class of benzoxazines with different substituents.

Uniqueness: The presence of the pyridinyl group in 3,4-dihydro-3-(4-pyridinyl)-2H-1,3-benzoxazin-2-one contributes to its unique chemical and biological properties compared to other benzoxazines

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

3-pyridin-4-yl-4H-1,3-benzoxazin-2-one

InChI

InChI=1S/C13H10N2O2/c16-13-15(11-5-7-14-8-6-11)9-10-3-1-2-4-12(10)17-13/h1-8H,9H2

InChI Key

KYBHXHVLVUMVGE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC(=O)N1C3=CC=NC=C3

Origin of Product

United States

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